molecular formula C10H5F3O2S B1402344 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 826995-51-1

3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B1402344
CAS RN: 826995-51-1
M. Wt: 246.21 g/mol
InChI Key: WCBYIDHSYXUGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . The introduction of a trifluoromethyl group to an organic compound can significantly alter its properties, such as its acidity, stability, and biological activity .


Synthesis Analysis

The synthesis of aromatic compounds bearing a trifluoromethyl group has been reported since the late 19th century . One common method involves treating benzotrichloride with antimony trifluoride .


Molecular Structure Analysis

The trifluoromethyl group’s unique physicochemical properties, such as its strong withdrawing inductive effect and the resonance effect of its lone-pair electrons, allow the fluorine atom to be considered as a π-electron donor .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo radical trifluoromethylation, a process that has seen significant advances in recent years due to the development of new reagents and catalysts .


Physical And Chemical Properties Analysis

The introduction of a trifluoromethyl group to an organic compound can significantly alter its properties. For example, it can increase the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of 1-benzothiophene-2-carboxylic acid (a related compound) was determined using X-ray powder diffraction, offering insights into its complex 3D arrangement. This type of analysis is crucial for understanding the molecular structure and interactions of similar compounds (Dugarte-Dugarte et al., 2021).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has explored efficient methods for synthesizing derivatives of benzothiophene compounds, including 3-((trifluoromethyl)thio)benzothiophenes, highlighting their broad functional group tolerance (Sheng, Fan, & Wu, 2014).

  • Characterization of Related Compounds : The synthesis and characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid have been reported, providing insights into similar compounds' structural and chemical properties (Jayaraman, Sridharan, & Nagappan, 2010).

Application in Organic Chemistry and Materials Science

  • Organic Synthesis : A simple, one-step synthesis method has been described for 2- and 3-acyl substituted benzothiophenes, demonstrating the potential for facile production of complex organic compounds (Pal et al., 2007).

  • Electronic Material Development : Research on benzo[1,2-b:4,5-b']bis[b]benzothiophenes, which are structurally related, has implications for developing organic semiconductor materials for field-effect transistors (Gao et al., 2008).

Novel Synthesis Methods and Pharmaceutical Applications

  • Novel Synthesis Approaches : Studies have been conducted on new methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives, essential for pharmaceutical development (Litvinova & Tikhomirov, 2021).

  • Antitumoral Activity Evaluation : Research on novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones, related to benzothiophene derivatives, has shown potential antitumoral activities, indicating the pharmaceutical significance of these compounds (Queiroz et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that trifluoromethyl groups are commonly found in pharmaceuticals and play a significant role in enhancing certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Mode of Action

Trifluoromethyl groups are known to exhibit various pharmacological activities . For instance, triflusal, a drug containing a trifluoromethyl group, is a COX-1 inhibitor and also inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Biochemical Pathways

It’s known that fluorinated drugs can significantly affect pharmaceutical growth . For example, triflusal, a drug with a trifluoromethyl group, affects multiple biochemical pathways, including the cyclooxygenase pathway, the prostacyclin pathway, and the nuclear factor kB pathway .

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could potentially impact the bioavailability of the compound.

Result of Action

It’s known that high and chronic exposure to fluoride causes cellular apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s action could potentially be influenced by the presence of strong oxidizing agents .

Safety and Hazards

Safety data sheets for trifluoromethyl-containing compounds indicate that they may cause skin and eye irritation, and may be harmful if swallowed . They also recommend using personal protective equipment and ensuring adequate ventilation when handling these compounds .

Future Directions

The development of fluorinated organic chemicals, including those with trifluoromethyl groups, is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)7-5-3-1-2-4-6(5)16-8(7)9(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBYIDHSYXUGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744110
Record name 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

826995-51-1
Record name 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 5
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 6
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.